molecular formula C12H17NO3S B1478641 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2098053-13-3

1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Cat. No. B1478641
CAS RN: 2098053-13-3
M. Wt: 255.34 g/mol
InChI Key: OGLKHGRXAACKQY-UHFFFAOYSA-N
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Description

“1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, also known as amifurtide, is a synthetic compound that contains a thiazine ring and an OH group. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported by Francotte et al. in 2010 . They tested these compounds as positive allosteric modulators of the AMPA receptors . Another synthesis method involves a cascade of C–H activation followed by C–H annulation and lactonization .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Zia-ur-Rehman et al. (2009) reports the synthesis of novel biologically active derivatives of this compound, which were evaluated for their antibacterial and DPPH radical scavenging activities, indicating potential applications in microbial resistance and antioxidant properties (Zia-ur-Rehman et al., 2009).

  • Monoamine Oxidase Inhibition : Research conducted by Ahmad et al. (2018) involves the synthesis of 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide derivatives and their evaluation as inhibitors of monoamine oxidases, which are enzymes involved in neurotransmitter regulation. This study underscores the compound's potential in neuropsychiatric disorder treatments (Ahmad et al., 2018).

  • Intramolecular Diels-Alder Reactions : Greig et al. (2001) describe the synthesis of novel cyclic sulfonamides, including derivatives of 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide, via thermal Diels-Alder reactions. This method is significant for constructing complex molecules in organic synthesis (Greig et al., 2001).

  • Enantioselective Fluorinating Agents : Shibata et al. (2000) explored enantioselective fluorinating agents derived from this compound, demonstrating its utility in the synthesis of optically active compounds, which are crucial in pharmaceutical chemistry (Shibata et al., 2000).

  • Aminosulfonylation of C(sp3)-H Bond : Li et al. (2017) developed a method for aminosulfonylation of unactivated C(sp3)-H bonds through insertion of sulfur dioxide, using derivatives of 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide. This process is significant for functionalizing hydrocarbons in organic synthesis (Li et al., 2017).

  • Ring Contraction and Synthesis : Fülöpová et al. (2015) reported on the efficient synthesis of benzothiazine derivatives via ring contraction, highlighting the compound's relevance in creating pharmacologically significant derivatives (Fülöpová et al., 2015).

  • Hydrolysis and Structural Transformations : Ukrainets et al. (2014) investigated the hydrolysis of alkyl esters of this compound, which led to significant structural transformations. Understanding these reactions is essential for developing new pharmaceuticals (Ukrainets et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are the AMPA receptors . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

1-Butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide acts as a positive allosteric modulator of the AMPA receptors . This means that it enhances the activity of these receptors, leading to increased synaptic transmission .

Biochemical Pathways

The activation of AMPA receptors by 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide leads to the opening of ion channels that allow the flow of sodium (Na+) and potassium (K+) ions across the cell membrane . This results in depolarization of the neuron and the generation of an action potential . The compound’s effect on these receptors can influence various biochemical pathways, including those involved in synaptic plasticity, learning, and memory .

Result of Action

The activation of AMPA receptors by 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can lead to various molecular and cellular effects. These include the strengthening of synaptic connections, promotion of neuronal survival, and enhancement of cognitive functions such as learning and memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with AMPA receptors . Additionally, the presence of other substances, such as drugs or endogenous compounds, can influence its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

1-butyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-2-3-8-13-11-7-5-4-6-10(11)12(14)9-17(13,15)16/h4-7,12,14H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLKHGRXAACKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(CS1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
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1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
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1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 5
1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 6
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1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

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